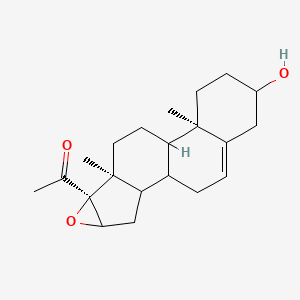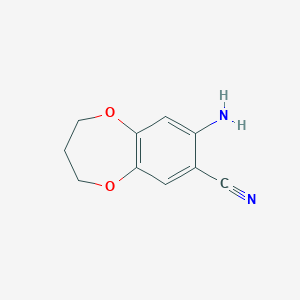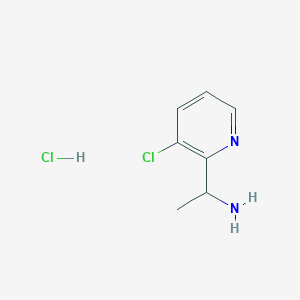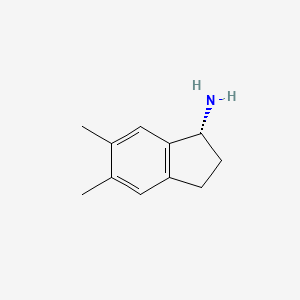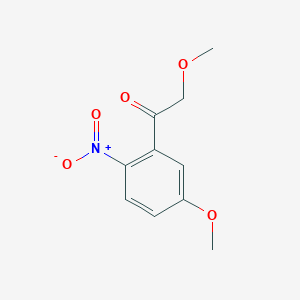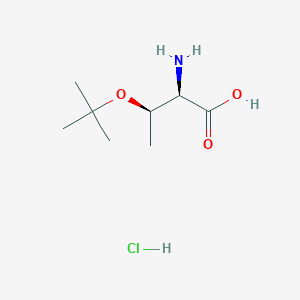
H-D-Thr-OtBu.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Thr-OtBu.HCl, also known as L-threonine tert-butyl ester hydrochloride, is a protected form of the amino acid L-threonine. This compound is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The protection of the threonine side chain with a tert-butyl group helps to prevent unwanted side reactions during synthesis, making it a valuable reagent in organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Thr-OtBu.HCl typically involves the esterification of L-threonine with tert-butyl alcohol, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally require an appropriate solvent and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .
化学反应分析
Types of Reactions
H-D-Thr-OtBu.HCl undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield L-threonine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Deprotection: The tert-butyl group can be selectively removed using reagents like trifluoroacetic acid (TFA) or hydrogen chloride in dioxane.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Substitution: Requires nucleophiles and appropriate solvents, often conducted at room temperature or slightly elevated temperatures.
Deprotection: Achieved using TFA or HCl in dioxane, usually at room temperature for a specified duration.
Major Products Formed
Hydrolysis: Produces L-threonine.
Substitution: Yields various substituted threonine derivatives.
Deprotection: Results in the free amino acid L-threonine.
科学研究应用
H-D-Thr-OtBu.HCl has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Research: Utilized in the study of protein structure and function, as well as in the synthesis of modified peptides for biological assays.
Industrial Applications: Applied in the production of food additives and nutritional supplements, leveraging its role as a protected amino acid
作用机制
The mechanism of action of H-D-Thr-OtBu.HCl primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the threonine side chain from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be selectively removed to yield the desired peptide or protein. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .
相似化合物的比较
Similar Compounds
H-D-Ser(tBu)-OtBu HCl: A protected form of serine with similar applications in peptide synthesis.
H-Ser-OtBu hydrochloride: Another protected amino acid used in peptide synthesis.
Fmoc-Thr(tBu)-OH: A protected form of threonine used in Fmoc-based solid-phase peptide synthesis.
Uniqueness
H-D-Thr-OtBu.HCl is unique due to its specific protection of the threonine side chain, which is crucial for preventing side reactions during peptide synthesis. Its selective deprotection under mild conditions makes it a valuable reagent in the synthesis of complex peptides and proteins .
属性
分子式 |
C8H18ClNO3 |
|---|---|
分子量 |
211.68 g/mol |
IUPAC 名称 |
(2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H,10,11);1H/t5-,6-;/m1./s1 |
InChI 键 |
NUEWYDWCHHHZIB-KGZKBUQUSA-N |
手性 SMILES |
C[C@H]([C@H](C(=O)O)N)OC(C)(C)C.Cl |
规范 SMILES |
CC(C(C(=O)O)N)OC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)

![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
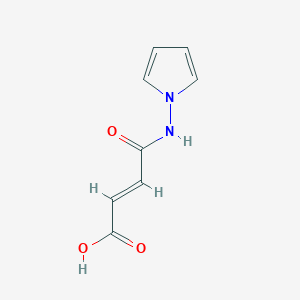
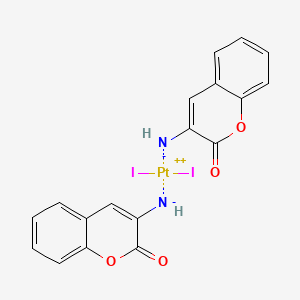
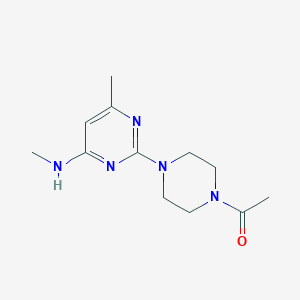
![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
